molecular formula C8H10BrNO2S B1381919 (2-Bromo-4-methylphenyl)methanesulfonamide CAS No. 1556742-21-2

(2-Bromo-4-methylphenyl)methanesulfonamide

Cat. No. B1381919
CAS RN: 1556742-21-2
M. Wt: 264.14 g/mol
InChI Key: GWXKVBBIHNWECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “(2-Bromo-4-methylphenyl)methanesulfonamide” is 1S/C8H10BrNO2S/c1-6-2-3-7 (8 (9)4-6)5-13 (10,11)12/h2-4H,5H2,1H3, (H2,10,11,12) . This indicates the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a phenyl ring .


Physical And Chemical Properties Analysis

“(2-Bromo-4-methylphenyl)methanesulfonamide” is a powder . Other physical and chemical properties such as boiling point are not specified in the available resources .

Scientific Research Applications

Organic Synthesis Intermediate

(2-Bromo-4-methylphenyl)methanesulfonamide: serves as an intermediate in organic synthesis. Its molecular structure, which includes a bromine atom and a sulfonamide group, makes it a versatile compound for constructing more complex molecules. It can undergo various chemical reactions such as substitution, elimination, and coupling reactions, which are fundamental in synthesizing pharmaceuticals, agrochemicals, and polymers .

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop new drugs. Its sulfonamide group is particularly significant because sulfonamides are known for their antimicrobial properties. Researchers can modify the compound to enhance its efficacy and reduce toxicity, aiming to create new medications for bacterial infections .

Material Science

In material science, (2-Bromo-4-methylphenyl)methanesulfonamide can be used to modify the properties of materials. For instance, it can be incorporated into polymers to improve their thermal stability or to create new polymer composites with enhanced mechanical strength .

Catalyst Development

This compound can act as a precursor in the development of catalysts. Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. They are crucial in industrial processes and environmental applications, such as in the production of clean energy sources .

Analytical Chemistry

In analytical chemistry, (2-Bromo-4-methylphenyl)methanesulfonamide can be used as a standard or reference compound in various analytical techniques like NMR, HPLC, LC-MS, and UPLC. These techniques are essential for determining the purity, concentration, and composition of chemical samples .

Agrochemical Research

The compound’s potential in agrochemical research lies in its ability to be a building block for creating new pesticides or herbicides. Its structural features can be tailored to target specific pests or weeds, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Nanotechnology

In the field of nanotechnology, (2-Bromo-4-methylphenyl)methanesulfonamide can be used to synthesize nanoparticles with specific properties. These nanoparticles can have applications in drug delivery, imaging, and as sensors in biomedical research .

Synthetic Cathinones Derivation

Lastly, it can serve as a precursor in the synthesis of synthetic cathinones, which are a class of compounds with stimulant properties. While these substances have potential for abuse, they also offer insights into the development of therapeutic agents for neurological disorders .

Safety And Hazards

The safety information for “(2-Bromo-4-methylphenyl)methanesulfonamide” indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

(2-bromo-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXKVBBIHNWECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-4-methylphenyl)methanesulfonamide
Reactant of Route 2
(2-Bromo-4-methylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
(2-Bromo-4-methylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
(2-Bromo-4-methylphenyl)methanesulfonamide
Reactant of Route 5
(2-Bromo-4-methylphenyl)methanesulfonamide
Reactant of Route 6
(2-Bromo-4-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.